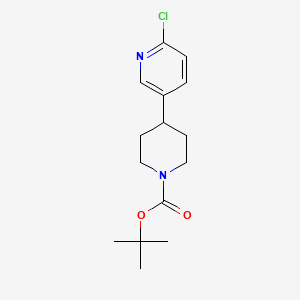

tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H21ClN2O2 |

|---|---|

Molecular Weight |

296.79 g/mol |

IUPAC Name |

tert-butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3 |

InChI Key |

PMQVSMGMZZBEFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate generally follows a multi-step approach:

- Functionalization of Pyridine Core: Introduction of a chlorine substituent at the 6-position of pyridine, often starting from pyridine derivatives.

- Coupling with Piperidine: Formation of the C-N bond between the chloropyridine and the piperidine ring, typically via nucleophilic substitution or palladium-catalyzed amination.

- Nitrogen Protection: Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to afford the carbamate.

Specific Preparation Routes

Nucleophilic Substitution and Boc Protection

One common approach involves the nucleophilic substitution of a 6-chloropyridin-3-yl halide with a piperidine derivative, followed by Boc protection of the piperidine nitrogen. The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine in dichloromethane (DCM).

- Step 1: React 6-chloropyridin-3-yl halide with piperidine under base conditions.

- Step 2: Protect the piperidine nitrogen by treatment with Boc anhydride.

This method is widely used due to its simplicity and the stability of the Boc group under various reaction conditions.

Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

For coupling the chloropyridine moiety with piperidine, Buchwald-Hartwig amination is a robust method:

- Using palladium catalysts and appropriate ligands.

- Reacting 6-chloropyridin-3-yl halides with piperidine under controlled temperatures.

- Subsequent Boc protection of the piperidine nitrogen.

This method offers high selectivity and yields, especially for aryl chlorides, and is widely documented in medicinal chemistry syntheses.

Example Experimental Procedure (Hypothetical Based on Literature)

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | 6-chloropyridin-3-yl chloride, piperidine, base (e.g., K2CO3), solvent (DMF), 80°C, 12h | Nucleophilic substitution to form 4-(6-chloropyridin-3-yl)piperidine | ~85% |

| 2 | Di-tert-butyl dicarbonate (Boc2O), triethylamine, DCM, 0°C to RT, 4h | Boc protection of piperidine nitrogen | ~90% |

Note: Actual yields depend on reaction optimization.

Characterization Data

Typical characterization data reported for related tert-butyl piperidine carboxylates include:

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals corresponding to aromatic protons of chloropyridine, piperidine ring protons, and tert-butyl group (singlet ~1.4 ppm).

- [^13C NMR](pplx://action/followup): Signals consistent with carbamate carbonyl (~154-156 ppm), aromatic carbons, and tert-butyl carbons (~28 ppm).

- Mass Spectrometry: Molecular ion peak matching the molecular weight of this compound.

- Purity: Confirmed by chromatographic methods such as HPLC.

For example, in a related compound, ^13C NMR chemical shifts include δ 154.6 (carbamate C=O), 79.8 (tert-butyl C), and aromatic carbons between 130-150 ppm.

Research Outcomes and Notes

- The photocatalytic method for related aminopyridine-piperazine esters demonstrates a high-yield, environmentally friendly alternative to traditional multi-step syntheses, suggesting future potential for adaptation to chloropyridine-piperidine systems.

- The Buchwald-Hartwig amination remains a gold standard for coupling aryl chlorides with amines, providing high selectivity and functional group tolerance, crucial for complex molecule assembly.

- Boc protection is a well-established, mild, and reversible method to protect piperidine nitrogen, facilitating further synthetic transformations without affecting aromatic substituents.

- Purification typically involves column chromatography, ensuring high purity for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution + Boc protection | 6-chloropyridin-3-yl chloride, piperidine, Boc2O | Base, DMF or DCM, RT-80°C | Simple, reliable | Multi-step, moderate reaction time |

| Photocatalytic one-step (related compound) | 2-aminopyridine, piperazine-Boc, acridine salt, oxidant | Blue LED, O2, DCE, 10 h | High yield, eco-friendly | Not yet applied to chloropyridine-piperidine |

| Buchwald-Hartwig amination + Boc protection | Pd catalyst, ligand, base, 6-chloropyridin-3-yl halide, piperidine | Elevated temp, inert atmosphere | High selectivity, good yields | Requires expensive catalysts |

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for further functionalization:

The Boc group’s removal enables downstream reactions, such as alkylation or acylation of the piperidine nitrogen.

Hydrolysis of the Ester Moiety

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| HCl (aqueous) | Reflux, 6–12 hours | 4-(6-Chloropyridin-3-yl)piperidine-1-carboxylic acid | |

| NaOH (aqueous) | Room temperature, 24 hours | Sodium carboxylate intermediate |

Hydrolysis expands utility in salt formation or conjugation with bioactive molecules.

Nucleophilic Aromatic Substitution at the Chloropyridine Ring

The electron-deficient 6-chloropyridin-3-yl group undergoes substitution with nucleophiles:

| Nucleophile | Conditions | Product | Source |

|---|---|---|---|

| Amines (e.g., NH₃) | Cs₂CO₃, acetonitrile, reflux | 6-Aminopyridin-3-yl derivative | |

| Alkoxides (e.g., NaOMe) | DMF, 60°C, 8 hours | 6-Methoxypyridin-3-yl analog |

This reactivity facilitates structural diversification for drug discovery applications.

Oxidation and Reduction Reactions

Controlled oxidation and reduction modify specific functional groups:

Oxidation

-

Piperidine Ring : KMnO₄ oxidizes the piperidine ring to a ketone or lactam under strong acidic conditions.

-

Chloropyridine : Ozone-mediated cleavage of the aromatic ring yields carboxylic acid derivatives.

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C reduces the chloropyridine ring to a piperidine derivative, though this is less common due to steric hindrance.

Coupling and Cross-Coupling Reactions

The chloropyridine moiety participates in metal-catalyzed cross-couplings:

| Reaction Type | Catalyst | Product | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminopyridinyl analogs |

These reactions enable the introduction of aryl or amino groups for enhanced bioactivity.

Key Reaction Mechanisms

-

Boc Deprotection : Acidic protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol .

-

Nucleophilic Substitution : Concerted aromatic substitution (SNAr) facilitated by the electron-withdrawing chlorine atom.

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

Solubility : Preferentially soluble in polar aprotic solvents (e.g., DMF, DMSO).

This compound’s multifunctional design supports its role as a scaffold in medicinal chemistry and materials science, with reactivity tailored through strategic choice of reagents and conditions.

Scientific Research Applications

Chemistry: tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate is widely used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the interactions of piperidine and pyridine derivatives with various biological targets. It is also investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for developing new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

*Note: Molecular formula and weight for the target compound are inferred from structural analogs in the evidence (e.g., ).

Key Comparative Insights:

Substituent Effects on Reactivity: The 6-chloropyridin-3-yl group in the target compound enhances electrophilicity, making it suitable for nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to the amino-pyridinyl analog (weaker electrophilic character) . The oxymethyl linker in the analog from introduces conformational flexibility but reduces electronic conjugation between the piperidine and pyridine moieties.

Physicochemical Properties: Lipophilicity: The chlorine atom in the target compound increases logP compared to the acetamido-substituted analog (higher polarity due to hydrogen-bonding capacity) . Solid-State Characteristics: The amino-pyridinyl analog is reported as a light yellow solid , whereas chloro-substituted analogs (e.g., ) are typically white to off-white powders.

Applications in Drug Discovery :

- The methylthio-pyrimidine derivative is more amenable to metal-catalyzed reactions (e.g., Buchwald-Hartwig amination) due to its pyrimidine core, contrasting with the pyridine-based target compound.

- The acetamido-methylpyridinyl analog may exhibit improved pharmacokinetics due to enhanced solubility, whereas the target compound’s chlorine atom favors blood-brain barrier penetration.

Biological Activity

tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate is a chemical compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C16H23ClN2O3

- Molecular Weight : 326.82 g/mol

- CAS Number : 1010115-38-4

- Purity : 95% .

The biological activity of this compound primarily involves interactions with various receptors in the central nervous system. It has been studied for its potential role as a selective agonist for dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders.

Dopamine Receptor Interaction

Research indicates that compounds similar to this compound can selectively activate the D3 dopamine receptor without significantly affecting D2 receptors. This selectivity is crucial as it may reduce side effects commonly associated with drugs that activate both receptor types, such as impulse control disorders .

Table 1: Summary of Biological Activities

| Study | Activity | Observations |

|---|---|---|

| Study A | D3R Agonist Activity | Promotes β-arrestin translocation and G protein activation. |

| Study B | Neuroprotective Effects | Protects dopaminergic neurons from neurodegeneration in animal models. |

| Study C | Selectivity Profile | Demonstrated high selectivity for D3R over D2R in functional assays. |

Case Studies

-

Neuroprotection in Animal Models :

In a study examining neuroprotective agents, tert-butyl 4-(6-chloropyridin-3-yl)piperidine derivatives were shown to protect against neurodegeneration induced by toxins such as MPTP and 6-OHDA in mice and rats. These findings suggest the compound's potential use in treating conditions like Parkinson's disease . -

Functional Assays :

Various functional assays have highlighted the compound's ability to activate the D3 receptor selectively. For instance, it was observed that at specific concentrations, tert-butyl 4-(6-chloropyridin-3-yl)piperidine derivatives could effectively promote cellular signaling pathways associated with neuroprotection and mood regulation .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. SAR studies have indicated that substituents on the piperidine ring can significantly influence receptor binding affinity and selectivity .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves coupling 6-chloropyridin-3-yl derivatives with tert-butyl piperidine-1-carboxylate precursors. Key steps include:

- Nucleophilic substitution : Reacting 6-chloro-3-pyridinyl halides with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Protection/deprotection : Using tert-butyloxycarbonyl (Boc) groups to stabilize intermediates, followed by acidic deprotection (e.g., HCl/dioxane).

- Optimization : Control reaction temperature and solvent polarity to minimize side reactions (e.g., alkylation at unintended positions). Yield and purity depend on stoichiometric ratios, catalyst selection (e.g., Pd for cross-coupling), and purification via column chromatography .

Q. What spectroscopic techniques are most effective for characterizing tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate, and what key spectral features should researchers anticipate?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (6-chloropyridinyl δ 7.2–8.5 ppm) and Boc-group signals (tert-butyl δ 1.4 ppm, carbonyl δ 155–160 ppm).

- FT-IR : Confirm carbonyl stretching (Boc C=O at ~1680–1720 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine (³⁵Cl/³⁷Cl).

- X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

Q. How should researchers safely handle tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate in laboratory settings to minimize exposure risks?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-certified respirators (e.g., P95 for dust) during bulk handling .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols.

- Spill Management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. What methodologies are recommended for resolving crystallographic data discrepancies when determining the structure of tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate using SHELX programs?

- Methodology :

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data to reduce noise. Use synchrotron sources if twinning is suspected.

- Refinement (SHELXL) : Apply restraints for thermal parameters (ADPs) and validate geometry with CHECKCIF. Address twinning by refining in higher-symmetry space groups .

- Validation Tools : Cross-verify with PLATON for missed symmetry or solvent masking.

Q. How can researchers address contradictory data in the thermal stability analysis of tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate under varying experimental conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles (onset temperature, mass loss) under inert (N₂) vs. oxidative (air) atmospheres.

- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting, decomposition) and correlate with purity (HPLC).

- Controlled Humidity Studies : Assess hygroscopicity using dynamic vapor sorption (DVS) to explain stability variations .

Q. What strategies optimize regioselectivity when introducing the 6-chloropyridinyl group into the piperidine ring to minimize side reactions?

- Methodology :

- Directed Metalation : Use directing groups (e.g., Boc) to steer electrophilic substitution toward the 4-position of piperidine.

- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with halogenated pyridines, optimizing ligand choice (e.g., SPhos for steric control).

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., HOMO/LUMO analysis) to guide experimental design .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the acute toxicity of tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate?

- Methodology :

- Source Evaluation : Cross-reference SDS data (e.g., LD₅₀ values) with peer-reviewed toxicology studies. Note discrepancies between vendor-reported data (e.g., ALADDIN) and regulatory agencies (e.g., OSHA) .

- In Vitro Testing : Conduct MTT assays on human cell lines (e.g., HEK293) to validate cytotoxicity thresholds.

- Dose-Response Studies : Use animal models (e.g., zebrafish embryos) for acute exposure profiling, adhering to OECD guidelines .

Notes

- Methodological Rigor : Emphasize reproducibility via detailed experimental logs (e.g., solvent batch records, calibration certificates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.